1-(Cyclopentylcarbonyl)indoline is a compound that belongs to the class of indolines, which are derivatives of indole characterized by the presence of a saturated nitrogen atom in the five-membered ring. This compound features a cyclopentylcarbonyl group attached to the indoline structure, which may influence its chemical properties and biological activities.
Indoline and its derivatives, including 1-(cyclopentylcarbonyl)indoline, are often synthesized from various precursors, including indole itself. Indole can be derived from several starting materials through various synthetic routes, such as the Fischer indole synthesis and other methods that utilize aniline derivatives or cyclization reactions involving hydrazines .
1-(Cyclopentylcarbonyl)indoline falls under the category of heterocyclic compounds, specifically aromatic heterocycles. It is classified as an indoline due to the presence of the indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This classification highlights its potential for various chemical reactions and applications in medicinal chemistry.
The synthesis of 1-(cyclopentylcarbonyl)indoline can be achieved through several methodologies. One common approach involves the reaction of cyclopentanecarbonyl chloride with indoline in the presence of a base such as triethylamine. This method allows for the formation of the carbonyl group directly attached to the nitrogen of indoline.
1-(Cyclopentylcarbonyl)indoline exhibits a distinct molecular structure characterized by:
The molecular formula can be represented as , indicating its composition.
1-(Cyclopentylcarbonyl)indoline can participate in various chemical reactions typical for indoles and indolines. These include:
The mechanism of action for 1-(cyclopentylcarbonyl)indoline in biological systems may involve interaction with specific receptors or enzymes. The carbonyl group may facilitate binding through hydrogen bonding or dipole interactions.
Research into similar indole derivatives suggests potential activity against various biological targets, including anti-tumor and anti-inflammatory pathways . Further studies would be necessary to elucidate the specific mechanisms related to this compound.
1-(Cyclopentylcarbonyl)indoline has potential applications in medicinal chemistry due to its structural similarity to biologically active compounds. It may serve as a scaffold for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. Additionally, it could be explored for use in organic synthesis as an intermediate for creating more complex molecules .
1-(Cyclopentylcarbonyl)indoline represents a structurally specialized indoline derivative in which a cyclopentanoyl moiety is appended to the indoline nitrogen. Indoline (2,3-dihydro-1H-indole) constitutes a partially saturated bicyclic heterocycle featuring a benzene ring fused to a five-membered pyrrolidine ring. This scaffold combines aromatic character with aliphatic flexibility, distinguishing it from fully aromatic indoles. The cyclopentylcarbonyl group introduces steric bulk and lipophilicity, potentially enhancing target binding and metabolic stability. Such hybrid architectures are increasingly prominent in medicinal chemistry due to their capacity to modulate diverse biological targets, including kinases, GPCRs, and microbial enzymes, while maintaining favorable physicochemical profiles [6] [9].
Molecular Framework and Bonding CharacteristicsThe molecular formula of 1-(cyclopentylcarbonyl)indoline is C₁₄H₁₇NO, with a molecular weight of 215.29 g/mol. Its core consists of:
Structural Element | Bond Lengths (Å) | Bond Angles (°) | Electronic Effect |
---|---|---|---|
Indoline C2-C3 bond | 1.54 | 109.5 (sp³ hybrid) | Loss of aromaticity vs. indole |
Amide C=O bond | 1.23 | 120 | Strong dipole (µ ≈ 3.7 D) |
N-C(O) bond | 1.32 | 123 | Restricted rotation; s-cis preferred |
Cyclopentyl C-C bonds | 1.54 | 108 | Enhanced lipophilicity |
Spectroscopic Signatures
Property | Indoline | Indole | Impact on 1-(Cyclopentylcarbonyl)indoline |
---|---|---|---|
Aromaticity | Partial (benzene ring only) | Full (10π e⁻ system) | Reduced π-stacking; increased flexibility |
N-H acidity (pKₐ) | ~20 | ~21 | Similar Brønsted basicity |
Log P (calculated) | 2.8 | 2.2 | Enhanced membrane permeability |
Water solubility (mg/L) | ~850 | ~500 | Improved pharmacokinetics |
Conformational flexibility | High (non-planar) | Low (planar) | Adaptable binding to diverse targets |
Synthetic Evolution of Indoline DerivativesIndoline chemistry emerged in the late 19th century with the reduction of indole (Baeyer, 1866), but practical synthetic routes remained limited until catalytic advancements. Classical approaches to indolines relevant to 1-acyl derivatives include:
Advancements in N-FunctionalizationThe synthesis of 1-acylindolines like 1-(cyclopentylcarbonyl)indoline leverages key developments:
Year | Method | Reagents/Catalysts | Significance for 1-Acylindolines |
---|---|---|---|
1891 | Zn/HCl reduction of indole | Zn, conc. HCl | First access to indoline core |
1952 | Friedel-Crafts N-acylation | RCOCl, AlCl₃ | Enabled 1-acyl scaffolds |
1995 | Pd-catalyzed cyclization | Pd(OAc)₂, BINAP | Functionalized indolines from aryl halides |
2015 | Pd/PMHS reduction | Pd/C, PMHS, RT | Chemoselective indoline synthesis |
2020 | Fe-catalyzed cyanoalkylation | FeCl₂, AIBN | 3-Substituted indolines for diversification |
2025 | Rh(III)-catalyzed C-H alkylation | [RhCp*Cl₂]₂, maleimides | Directed functionalization of N-protected indolines [3] |
Broad-Spectrum Bioactive PropertiesIndoline derivatives exhibit target versatility due to their balanced amphiphilicity and hydrogen-bonding capacity. Key therapeutic areas include:
Rational Design Advantages1-(Cyclopentylcarbonyl)indoline exemplifies strategic hybridization:
Derivative Class | Biological Target | Potency (IC₅₀/EC₅₀) | Therapeutic Application | Source |
---|---|---|---|---|
3-Cyano-5-(benzimidazolyl)indoline | Xanthine oxidase | 0.13 μM | Hyperuricemia, gout | [5] |
Indoline-oxadiazoles | ER-α (T-47D cells) | 1.72–3.24 μM | ER+ breast cancer | [4] |
Indolylpropyl-triphenylphosphonium | Mycobacterial membrane | 3 μM | Drug-resistant tuberculosis | [1] |
N-Cycloalkyl indoline carboxamides | MmpL3 transporter | 0.32 μM | Tuberculosis chemotherapy | [1] |
CETP inhibitors with indoline | Cholesteryl ester protein | 50 nM | Atherosclerosis, hypercholesterolemia | [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7